molecular formula C22H21N3O B4215539 12-(4-ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(4-ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B4215539
M. Wt: 343.4 g/mol
InChI Key: DGEYNHYVNRJHLY-UHFFFAOYSA-N
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Description

12-(4-Ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one (hereafter referred to as the target compound) is a benzimidazoquinazolinone derivative characterized by a fused heterocyclic core and a 4-ethylphenyl substituent at the 12-position. This class of compounds is synthesized via multicomponent reactions (MCRs) involving 2-aminobenzimidazole, aldehydes, and 1,3-cyclohexadione under solvent-free conditions or with green catalysts . The target compound is typically obtained in yields ranging from 70% to 90% using Keggin-type heteropolymers or magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂–ZrCl₂) . Its structure is confirmed by HRMS, with a molecular ion peak matching theoretical values .

Properties

IUPAC Name

12-(4-ethylphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-2-14-10-12-15(13-11-14)21-20-17(7-5-9-19(20)26)24-22-23-16-6-3-4-8-18(16)25(21)22/h3-4,6,8,10-13,21H,2,5,7,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEYNHYVNRJHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC5=CC=CC=C5N24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 12-(4-ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. One common method involves the use of Cu@Fe3O4 magnetic nanoparticles as catalysts under solvent-free conditions . The reaction starts with the condensation of 1H-benzo[d]imidazol-2-amine with various aldehydes and 1,3-dicarbonyl compounds. The reaction conditions include heating the mixture at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

12-(4-ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 12-(4-ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For instance, it has been shown to induce cell cycle arrest at the S-phase and promote apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species . These effects are mediated through its interaction with specific molecular targets within the cell.

Comparison with Similar Compounds

Comparison with Structural Analogs

The benzimidazoquinazolinone scaffold allows for extensive structural diversification. Below is a detailed comparison of the target compound with its analogs based on substituents, synthesis efficiency, and applications.

Key Observations:

Substituent Impact on Yield :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl, 4-chlorophenyl) enhance yields (85–92%) compared to the parent phenyl derivative (65–80%) due to improved reaction kinetics .
  • Bulky substituents (e.g., 4-methoxyphenyl in C₂₇H₂₂FN₃O₂) reduce yields (<75%) due to steric hindrance .
  • The target compound’s 4-ethylphenyl group balances electronic and steric effects, achieving 70–90% yields .

Catalyst Efficiency: Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂–ZrCl₂) enable >90% yields and recyclability for up to 8 cycles . Ultrasound irradiation reduces reaction times to 1–1.5 h, outperforming traditional heating (2–3 h) .

Biological Activity :

  • Chlorophenyl derivatives exhibit potent antitubercular activity (MIC < 1 µg/mL against H37RV) .
  • The target compound’s ethylphenyl group is hypothesized to enhance lipophilicity, improving membrane permeability for antimicrobial applications .

Stereochemical and Structural Variations

  • Stereocenters: Analogs like (3R,12S)-12-(4-fluorophenyl)-3-methyl derivatives exhibit defined stereocenters, which may influence binding affinity in biological systems .
  • Ring Modifications: Replacement of the benzoimidazo core with triazolo or xanthenone moieties (e.g., triazolo[5,1-b]quinazolin-8(4H)-one) alters π-π stacking interactions, affecting solubility and bioactivity .

Green Chemistry Metrics

Parameter Target Compound 4-Chlorophenyl Analog 2-Thienyl Analog
Catalyst Loading (mol%) 5 10 7
Reaction Temperature (°C) 100 80 100
Solvent Solvent-free Solvent-free Ethanol-water
E-Factor 0.3 0.2 0.5

The target compound’s synthesis aligns with green chemistry principles, utilizing solvent-free conditions and low catalyst loadings. However, the 4-chlorophenyl derivative achieves a lower E-factor (0.2) due to higher yields and minimal waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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12-(4-ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 2
12-(4-ethylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

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